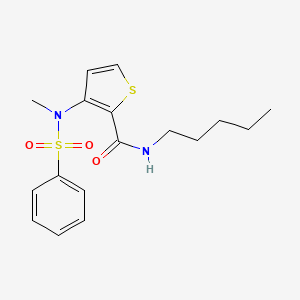

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide

Description

3-(N-Methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a benzenesulfonamido group at position 3 and a pentyl carboxamide chain at position 2. Its structure combines aromatic, sulfonamide, and alkyl functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-pentylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-3-4-8-12-18-17(20)16-15(11-13-23-16)19(2)24(21,22)14-9-6-5-7-10-14/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCNTWKXNLWZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving appropriate precursors.

Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile.

Final Coupling: The final step involves coupling the piperazine and pyrimidine moieties with the N-(2-chloro-4-methylphenyl)acetamide under specific reaction conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Recent studies have indicated that compounds similar to 3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide exhibit significant antitumor properties. For instance, derivatives incorporating thiophene moieties have been shown to inhibit STAT3 phosphorylation, which is crucial in cancer cell proliferation and survival. The ability to selectively target mitochondrial pathways offers a promising avenue for cancer therapy .

-

Inhibition of Protein Kinases :

- The compound's structure allows for the exploration of its role as a protein kinase inhibitor. Protein kinases are critical in signaling pathways that regulate cell growth and differentiation. Compounds that can modulate these pathways are valuable in developing targeted therapies for various diseases, including cancer and autoimmune disorders.

Materials Science Applications

-

Organic Photovoltaics :

- The thiophene ring in the compound contributes to its electronic properties, making it a candidate for use in organic photovoltaic devices. Research indicates that thiophene-based compounds can enhance charge transport properties, thereby improving the efficiency of solar cells.

-

Conductive Polymers :

- The incorporation of sulfonamide groups can enhance the solubility and processability of polymers derived from thiophene compounds. This characteristic is beneficial for creating conductive polymers used in flexible electronics and sensors.

Biological Research Applications

-

Fluorescent Probes :

- The fluorescent properties of certain derivatives of this compound enable their use as imaging agents in biological systems. These probes can be utilized to visualize cellular processes, aiding in the understanding of various biological mechanisms at the molecular level.

-

Targeted Drug Delivery Systems :

- The sulfonamide group can facilitate interactions with biological targets, potentially allowing for the development of targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings and Data

Table 2: Comparative Physicochemical Properties

Biological Activity

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide, a compound with the chemical formula CHNOS and a molecular weight of 366.49 g/mol, has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, a sulfonamide moiety, and a carboxamide functional group. These structural elements contribute to its potential biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 366.49 g/mol |

| CAS Number | 1116082-45-1 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that sulfonamide derivatives can inhibit the growth of various bacteria by interfering with folic acid synthesis, a critical pathway for bacterial survival. This mechanism is particularly relevant for compounds containing the sulfonamide group.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the thiophene ring may enhance these effects by stabilizing interactions with biological targets involved in inflammatory pathways.

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of thiophene carboxamides can reduce inflammation markers in cell cultures exposed to inflammatory stimuli. For instance, one study reported a significant decrease in interleukin-6 (IL-6) levels when cells were treated with related compounds.

- In Vivo Models : Animal models have been used to assess the anti-inflammatory effects of similar compounds. In one case, treatment with a related thiophene derivative resulted in reduced paw edema in rats subjected to carrageenan-induced inflammation.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.

- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory responses through transcriptional regulation.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with other related compounds:

Q & A

Q. Methodological considerations :

- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa) and β-catenin stabilization protocols (Wnt3a stimulation vs. GSK3β inhibition) .

- Structural analogs : Test derivatives with modified sulfonamide substituents (e.g., 3-methylphenyl vs. 4-methoxyphenyl) to isolate structure-activity relationships (SAR) .

- Biophysical validation : Use SPR (surface plasmon resonance) to confirm direct binding to β-catenin’s Armadillo repeats .

Advanced: What strategies are used to study structure-activity relationships (SAR) for thiophene-carboxamide derivatives?

Substituent variation : Systematically replace the N-pentyl group with shorter/longer alkyl chains or aryl groups to assess hydrophobicity effects on membrane permeability .

Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases) and prioritize synthetic targets .

Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and aromatic π-stacking motifs using Schrödinger’s Phase .

Basic: What are the key challenges in purifying this compound?

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradient) is required to separate unreacted sulfonamide precursors .

- Crystallization issues : Low solubility in polar solvents necessitates recrystallization from DCM/hexane mixtures at –20°C .

- Hygroscopicity : Store under argon due to the compound’s tendency to absorb moisture, which degrades the amide bond .

Advanced: How to evaluate its potential in material science (e.g., organic electronics)?

DFT calculations : Predict HOMO/LUMO levels (e.g., HOMO ≈ –5.2 eV, LUMO ≈ –2.8 eV) to assess suitability for hole/electron transport in OLEDs .

Thin-film characterization : Use AFM and XRD to analyze morphology and crystallinity in spin-coated films .

Charge mobility : Measure via space-charge-limited current (SCLC) in diode configurations (e.g., ITO/PEDOT:PSS/compound/Al) .

Advanced: How to investigate synergistic effects with other therapeutic agents?

- Combination assays : Co-administer with kinase inhibitors (e.g., imatinib) in MTT assays on leukemia cell lines (e.g., K562) to measure additive vs. antagonistic effects .

- Apoptosis pathways : Use flow cytometry (Annexin V/PI staining) to determine if synergy enhances caspase-3/7 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.